molecular formula C6H5BrN4S B13461627 2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole

2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole

Cat. No.: B13461627
M. Wt: 245.10 g/mol
InChI Key: GGKYSPYUQXSBHX-UHFFFAOYSA-N
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Description

2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid hydrazide with carbon disulfide and bromine. The reaction conditions often include the use of a base such as potassium hydroxide or sodium hydroxide to facilitate the formation of the thiadiazole ring. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Cyclization Reactions: The compound can be used as a precursor for the synthesis of more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include various substituted thiadiazoles.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield thiols or amines, depending on the specific reaction pathway.

Mechanism of Action

The mechanism of action of 2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrazole and thiadiazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole is unique due to the combination of the bromine atom, pyrazole ring, and thiadiazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C6H5BrN4S

Molecular Weight

245.10 g/mol

IUPAC Name

2-bromo-5-(1-methylpyrazol-4-yl)-1,3,4-thiadiazole

InChI

InChI=1S/C6H5BrN4S/c1-11-3-4(2-8-11)5-9-10-6(7)12-5/h2-3H,1H3

InChI Key

GGKYSPYUQXSBHX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NN=C(S2)Br

Origin of Product

United States

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